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molecular formula C7H4BrF3 B045179 3-Bromobenzotrifluoride CAS No. 401-78-5

3-Bromobenzotrifluoride

Cat. No. B045179
M. Wt: 225.01 g/mol
InChI Key: NNMBNYHMJRJUBC-UHFFFAOYSA-N
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Patent
US06420608B1

Procedure details

3280 g of bromine are added to a mixture of 6046 g benzotrifluoride, 68 g FeCl3 and 2 g SiO2 at about 20° C. within ca. 2 hours. The reaction temperature is then slowly rised within ca. 7 hours to ca 40° C., 300 g water and 130 g Na2S2O3 are added and stirred for ca. 15 minutes. The phases are separated and the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4) and 3290 g benzotrifluoride which is recycled.
Quantity
3280 g
Type
reactant
Reaction Step One
Quantity
6046 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
2 g
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
3290 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([C:9]([F:12])([F:11])[F:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>O>[Br:1][C:5]1[CH:4]=[C:3]([C:9]([F:12])([F:11])[F:10])[CH:8]=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3280 g
Type
reactant
Smiles
BrBr
Name
Quantity
6046 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Name
FeCl3
Quantity
68 g
Type
reactant
Smiles
Name
SiO2
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Na2S2O3
Quantity
130 g
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
3290 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for ca. 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=C(C=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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